molecular formula C10H11BrO B022562 5-(2-Bromoethyl)-2,3-dihydrobenzofuran CAS No. 127264-14-6

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Cat. No.: B022562
CAS No.: 127264-14-6
M. Wt: 227.1 g/mol
InChI Key: JRKZQRRYNCMSCB-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromoethyl group attached to the benzofuran ring. Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

5-(2-Bromoethyl)-2,3-dihydrobenzofuran has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.

Safety and Hazards

The safety and hazards of bromoethyl compounds have been reported. For instance, “2-Bromoethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it can cause skin irritation and serious eye damage .

Relevant Papers The relevant papers retrieved include studies on the synthesis of similar compounds , high throughput reaction screening , and the safety and hazards of bromoethyl compounds . These papers provide valuable insights into the properties and potential applications of “5-(2-Bromoethyl)-2,3-dihydrobenzofuran” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of the bromoethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products Formed

    Substitution: Formation of 5-(2-alkoxyethyl)-2,3-dihydrobenzofuran.

    Oxidation: Formation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.

    Reduction: Formation of 5-ethyl-2,3-dihydrobenzofuran.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylbenzene: Similar structure but lacks the furan ring.

    2,3-Dihydrobenzofuran: Lacks the bromoethyl group.

    5-(2-Chloroethyl)-2,3-dihydrobenzofuran: Similar structure with a chloroethyl group instead of bromoethyl.

Uniqueness

5-(2-Bromoethyl)-2,3-dihydrobenzofuran is unique due to the presence of both the bromoethyl group and the benzofuran ring, which confer distinct chemical reactivity and biological activity. The bromoethyl group allows for versatile chemical modifications, while the benzofuran ring provides a rigid and planar structure that can interact with various biological targets.

Properties

IUPAC Name

5-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZQRRYNCMSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618599
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-14-6
Record name 5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127264-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus tribromide (0.37 g) was added to a solution of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran (0.612 g) in carbon tetrachloride (3 ml) and the mixture heated under reflux for 3 hours. On cooling to room temperature, the mixture was partitioned between 10% aqueous sodium carbonate (20 ml) and dichloromethane (20 ml). The layers were separated and the aqueous layer extracted with dichloromethane (2×10 ml). The combined dichloromethane extracts were dried (MgSO4) and concentrated in vacuo to give the title compound as an oil which crystallised on standing, yield 0.584 g, m.p. 60°-62° C. 1H N.m.r. (CDCl3)δ=7.10 (s, 1H); 7.00-6.95 (d, 1H); 6.80-6.70 (d, 1H); 4.65-4.55 (t, 2H); 3.60-3.50 (t, 2H); 3.25-3.15 (t, 2H); 3.15-3.10 (t, 2H) ppm.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.612 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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